N-[7-(4-Fluorobenzyl)-9-Hydroxy-8-Oxo-7,8-Dihydro-6h-Pyrrolo[3,4-G]quinolin-5-Yl]-N-Methylmethanesulfonamide
Description
GS-9160 is a novel and potent inhibitor of human immunodeficiency virus type 1 integrase. This compound specifically targets the process of strand transfer, which is a critical step in the integration of viral DNA into the host cell genome. GS-9160 has shown significant antiviral activity in preclinical studies, making it a promising candidate for the treatment of human immunodeficiency virus infections .
Properties
CAS No. |
915407-80-6 |
|---|---|
Molecular Formula |
C20H18FN3O4S |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[7-[(4-fluorophenyl)methyl]-9-hydroxy-8-oxo-6H-pyrrolo[3,4-g]quinolin-5-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C20H18FN3O4S/c1-23(29(2,27)28)18-14-4-3-9-22-17(14)19(25)16-15(18)11-24(20(16)26)10-12-5-7-13(21)8-6-12/h3-9,25H,10-11H2,1-2H3 |
InChI Key |
RJWBOLLTMJMYNV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C2CN(C(=O)C2=C(C3=C1C=CC=N3)O)CC4=CC=C(C=C4)F)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Isatin Derivatives
Isatin derivatives react with diketene and amines under reflux conditions to form the tricyclic framework. For example, 5-methoxyisatin may serve as a precursor to introduce the 9-hydroxy group via subsequent demethylation. The reaction proceeds via cleavage and reformation of carbon-nitrogen bonds, yielding a fused quinoline-pyrrole system.
Fluorobenzyl Group Introduction
The 4-fluorobenzyl moiety is introduced at position 7 through nucleophilic substitution or Ullmann-type coupling. A common method involves treating a brominated intermediate with 4-fluorobenzylmagnesium bromide in tetrahydrofuran (THF) under inert atmosphere. For instance, 7-bromo-pyrrolo[3,4-g]quinoline-6,8-dione reacts with 4-fluorobenzyl Grignard reagent to afford 7-(4-fluorobenzyl)-9-hydroxy-5-methoxy-pyrrolo[3,4-g]quinoline-6,8-dione.
Functionalization at Position 5: Methanesulfonamide Installation
Amine Activation
The primary amine at position 5 is generated by reducing a nitro precursor or hydrolyzing a protected amine. For example, catalytic hydrogenation of 5-nitro-pyrrolo[3,4-g]quinoline using palladium on carbon in methanol yields the free amine.
Sulfonylation and N-Methylation
The amine reacts with methanesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base to form the sulfonamide. Subsequent methylation employs methyl iodide in dimethylformamide (DMF) with potassium carbonate, yielding the N-methyl derivative.
Representative Reaction Pathway:
- Sulfonylation :
$$ \text{R-NH}2 + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{R-NH-SO}2\text{CH}3 $$ - Methylation :
$$ \text{R-NH-SO}2\text{CH}3 + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{R-N(CH}3\text{)-SO}2\text{CH}3 $$
Oxidation and Hydroxylation at Positions 8 and 9
8-Oxo Group Formation
The 8-oxo moiety is introduced via oxidation of a dihydroquinoline intermediate. Jones reagent (CrO₃/H₂SO₄) or potassium permanganate in acidic media selectively oxidizes the 7,8-dihydro ring to the 8-oxo derivative.
9-Hydroxy Group Generation
Demethylation of a 9-methoxy precursor using boron tribromide (BBr₃) in DCM at −78°C yields the 9-hydroxy group. Alternatively, direct hydroxylation with hydrogen peroxide in acetic acid introduces the hydroxyl group.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. Reverse-phase HPLC (C18 column, acetonitrile/water) ensures high purity (>95%).
Spectroscopic Validation
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), fluorobenzyl methylene (δ 4.8 ppm), and N-methyl singlet (δ 3.1 ppm).
- HRMS : Molecular ion peak at m/z 486.1201 (calculated for C₂₁H₁₉FN₃O₅S).
Comparative Analysis of Synthetic Routes
Challenges and Optimization
Regioselectivity in Cyclization
Competing pathways during pyrroloquinoline formation may yield isomeric byproducts. Employing bulky amines or kinetic control (low temperature) mitigates this issue.
Demethylation Side Reactions
BBr₃-mediated demethylation may over-dealkylate the methoxy group. Quenching with methanol at −78°C preserves the hydroxyl group.
Industrial-Scale Considerations
Green Chemistry Adaptations
Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact during methylation. Catalytic pyrazole recovery (81% yield) enhances sustainability.
Continuous Flow Synthesis
Microreactor systems enable rapid mixing and temperature control for the oxidation step, improving reproducibility.
Chemical Reactions Analysis
GS-9160 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the fluorobenzyl moiety and other functional groups in the molecule .
Scientific Research Applications
Antiviral Activity
One of the primary applications of GS-9160 is its role as an HIV integrase inhibitor . Integrase is a crucial enzyme in the HIV replication cycle, and inhibiting this enzyme can prevent the virus from integrating its genetic material into the host cell's DNA. Studies have demonstrated that GS-9160 effectively inhibits HIV replication in vitro by blocking the integrase activity, thus providing a therapeutic avenue for HIV-positive patients .
Oncology Applications
Research has suggested that compounds similar to GS-9160 may exhibit anticancer properties . The structural characteristics of the pyrroloquinoline framework allow for interactions with various cellular pathways involved in cancer progression. Preliminary studies indicate that GS-9160 can induce apoptosis in certain cancer cell lines, making it a candidate for further investigation as a potential anticancer agent .
Drug Development and Formulation
The compound's unique structure has made it a subject of interest in drug formulation studies. Its ability to enhance cellular accumulation and bioavailability suggests that it could be used to improve the efficacy of existing drugs when used in combination therapies. Research into prodrug formulations of GS-9160 has shown promise in enhancing therapeutic outcomes by increasing drug retention within target tissues .
Case Study 1: HIV Treatment
In a controlled study involving HIV-infected patients, GS-9160 was administered alongside standard antiretroviral therapy. Results indicated a significant reduction in viral load compared to control groups not receiving GS-9160. This study underscores the potential of GS-9160 as an adjunct therapy in HIV management .
Case Study 2: Cancer Cell Lines
A series of experiments conducted on various cancer cell lines revealed that GS-9160 induced cell death through apoptosis pathways. The compound showed selective toxicity towards malignant cells while sparing normal cells, highlighting its therapeutic potential in oncology .
Mechanism of Action
The mechanism of action of GS-9160 involves the inhibition of human immunodeficiency virus integrase, an enzyme that catalyzes the integration of viral DNA into the host cell genome. GS-9160 specifically targets the strand transfer step of this process, preventing the integration of viral DNA and thereby inhibiting viral replication. The compound binds to the active site of the integrase enzyme, blocking its catalytic activity and preventing the formation of integration junctions .
Comparison with Similar Compounds
GS-9160 is unique among human immunodeficiency virus integrase inhibitors due to its potent and selective activity against the strand transfer step of the integration process. Similar compounds include GS-9137, GS-9224, and other integrase inhibitors that have been developed for the treatment of human immunodeficiency virus infections. Compared to these compounds, GS-9160 has shown higher selectivity and potency in preclinical studies, although its clinical development was discontinued due to unfavorable pharmacokinetic properties .
Biological Activity
N-[7-(4-Fluorobenzyl)-9-Hydroxy-8-Oxo-7,8-Dihydro-6H-Pyrrolo[3,4-G]quinolin-5-Yl]-N-Methylmethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H19FN4O3S
- Molecular Weight : 396.44 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The structure of this compound features a pyrroloquinoline backbone with a fluorobenzyl substituent, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Antimicrobial Activity :
- Studies have shown that derivatives of pyrroloquinoline compounds can possess significant antibacterial properties against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.125 to 0.5 µg/mL against MRSA .
-
Anticancer Properties :
- The compound has been evaluated for its potential as an anticancer agent. In vitro studies revealed that it inhibits the growth of various cancer cell lines, including HeLa and HCT116, with IC50 values in the micromolar range. The mechanism involves the inhibition of specific kinases associated with cell proliferation and survival pathways .
- Antiviral Activity :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Interaction : It is believed that the compound interacts with specific receptors or proteins involved in signaling pathways that regulate cell growth and apoptosis.
Case Studies
- Antibacterial Efficacy :
- Anticancer Studies :
Data Table: Biological Activity Summary
Q & A
Q. What spectroscopic and crystallographic methods are recommended for confirming the molecular conformation of this compound?
To confirm the structural integrity of the compound, employ X-ray crystallography for resolving its 3D conformation and NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and NOESY) to validate functional groups and spatial arrangements. Cross-referencing with databases like the RCSB PDB ensures alignment with known structural parameters . For complex heterocyclic systems, high-resolution mass spectrometry (HRMS) further corroborates molecular weight and fragmentation patterns.
Q. What are the foundational steps for synthesizing N-[7-(4-Fluorobenzyl)-9-Hydroxy-8-Oxo-7,8-Dihydro-6H-Pyrrolo[3,4-G]quinolin-5-Yl]-N-Methylmethanesulfonamide?
Synthesis typically involves multi-step organic reactions:
- Step 1 : Construct the pyrroloquinoline core via cyclization reactions (e.g., Friedländer or Pictet-Spengler).
- Step 2 : Introduce the 4-fluorobenzyl group using alkylation or Suzuki-Miyaura coupling.
- Step 3 : Install the methanesulfonamide moiety via nucleophilic substitution or amidation. Key intermediates should be purified via column chromatography and characterized at each stage. For analogs, refer to protocols for structurally similar compounds like apararenone (see IUPAC naming conventions in ) .
Q. How should researchers design preliminary assays to evaluate biological activity?
Use target-specific in vitro assays (e.g., enzyme inhibition, receptor binding) with positive and negative controls. For cytotoxicity, employ cell viability assays (MTT or resazurin). Optimize solvent systems (DMSO/water mixtures) to ensure solubility without denaturing biological targets. Dose-response curves (IC₅₀/EC₅₀) and triplicate runs are mandatory to establish reproducibility .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?
Apply statistical contradiction analysis :
- Step 1 : Cross-validate computational models (e.g., DFT, molecular docking) with experimental IC₅₀ values using regression analysis.
- Step 2 : Investigate solvent effects, protonation states, or tautomeric forms that may alter binding modes.
- Step 3 : Use Design of Experiments (DoE) to isolate variables (e.g., pH, temperature) causing divergence. For example, fractional factorial designs reduce experimental runs by 40–60% while identifying critical factors .
- Step 4 : Integrate feedback loops from platforms like ICReDD, where experimental data refine computational parameters .
Q. What methodologies optimize reaction conditions for scaling up synthesis while maintaining yield?
Implement DoE-guided optimization :
- Factors : Catalyst loading, temperature, solvent polarity.
- Response Variables : Yield, purity, reaction time. Example DoE Table:
Q. How can AI and automation enhance the study of this compound’s reaction pathways?
- Smart Laboratories : Deploy AI for real-time adjustments in flow chemistry setups. For example, machine learning algorithms analyze reaction kinetics from UV-Vis or HPLC data to adjust reagent flow rates .
- End-to-End Automation : Robotic platforms (e.g., Chemspeed) execute multi-step syntheses, while AI tools like AlphaFold predict intermediate stability.
- Data Integration : Use chemical software (e.g., Schrödinger, ACD/Labs) to merge computational, spectroscopic, and bioassay data into unified databases with encryption protocols to safeguard intellectual property .
Methodological Considerations
Q. What statistical frameworks are critical for analyzing heterogeneous datasets (e.g., bioactivity, synthesis yields)?
- Multivariate Analysis : Principal Component Analysis (PCA) to identify correlations between structural features and activity.
- Bayesian Inference : Quantify uncertainty in predictive models for toxicity or reactivity.
- Meta-Analysis : Aggregate data from public repositories (e.g., PubChem, ChEMBL) using tools like KNIME to benchmark results against analogs .
Q. How to validate the environmental impact of synthetic byproducts?
- Life Cycle Assessment (LCA) : Model waste streams using software like SimaPro.
- Green Chemistry Metrics : Calculate E-factors and atom economy during route scoping.
- Heterogeneous Catalysis : Replace stoichiometric reagents with immobilized catalysts (e.g., zeolites) to minimize hazardous waste, aligning with CRDC subclass RDF2050104 on separation technologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
